molecular formula C9H10N2O2 B1285470 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine CAS No. 89970-14-9

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine

Cat. No.: B1285470
CAS No.: 89970-14-9
M. Wt: 178.19 g/mol
InChI Key: WFIMERAIUXNFGL-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine (CAS 89970-14-9) is a high-purity heterocyclic compound with a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. It is exclusively intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The synthetic value of this dihydropyridooxazine derivative is well-documented. It can be efficiently prepared via a one-step cyclization of 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds, such as methyl 2,3-dibromopropionate, a method that provides high selectivity for the desired product . This efficient synthesis makes it an attractive building block for generating diverse chemical libraries. As a research tool, this compound's core structure is a privileged scaffold for developing potential bioactive agents . Derivatives of the pyrido[3,2-b][1,4]oxazine class have demonstrated significant biological activities in scientific studies. Notably, related N-substituted pyrido-1,4-oxazin-3-one compounds have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells . Research has shown that such compounds can exert antiproliferative effects by targeting the NF-κB signaling pathway, a key regulator of cell survival, inflammation, and oncogenesis . This mechanism highlights its relevance in oncological and pharmacological research. Furthermore, the first enantioselective syntheses of similar 3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives underscore the interest in accessing stereochemically pure variants for more targeted investigations .

Properties

IUPAC Name

1-(2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)11-5-6-13-8-3-2-4-10-9(8)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMERAIUXNFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89970-14-9
Record name 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089970149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Cyclization via Condensation with α-Halocarbonyl Compounds

  • The reaction of 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds (e.g., methyl 2,3-dibromopropionate) under controlled conditions leads to the formation of the 3,4-dihydro-2H-pyrido[3,2-b]oxazine ring system.
  • This process typically occurs in a one-step operation, where nucleophilic attack by the amino and hydroxyl groups on the halocarbonyl reagent results in ring closure and incorporation of the acetyl functionality at position 4.
  • The reaction conditions often involve refluxing in polar solvents such as acetone or ethanol with bases like sodium iodide to facilitate halide displacement and cyclization.

Synthesis via Reaction with 2-Chloroacrylonitrile or Dibromopropionates

  • Condensation of 2-protected amino-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate can yield isomeric pyrido-oxazines, including the target compound.
  • The reaction proceeds through nucleophilic substitution and intramolecular cyclization steps, often requiring controlled temperature and stoichiometry to optimize selectivity toward the desired isomer.

Reduction of Thiolactam Intermediates

  • In some synthetic routes, lactam intermediates are converted to thiolactams, which upon reduction (using agents such as sodium borohydride) yield the corresponding pyrido-oxazine derivatives.
  • This method allows for the introduction of functional groups at specific positions and can be used to access acetyl-substituted derivatives.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Cyclization with halocarbonyls Methyl 2,3-dibromopropionate, base (NaI), acetone or ethanol, reflux One-step ring closure, high selectivity
Condensation with chloroacrylonitrile 2-chloroacrylonitrile, 2-acetamido-3-hydroxypyridine, solvent (acetone), room temp to reflux May yield isomeric mixtures
Reduction of thiolactams Sodium borohydride or LiAlH4, inert atmosphere Converts lactam to oxazine ring
Catalytic cyclization (industrial) Tin(IV) chloride or silicon tetrachloride, controlled temp Enhances yield and purity

Yields and Purity

  • Reported yields for these reactions typically range from 60% to 85% , depending on the method and starting materials.
  • Purity is often enhanced by recrystallization or chromatographic purification.
  • The use of protective groups on amino or hydroxyl functions can improve regioselectivity and reduce side reactions.

Summary Table of Preparation Routes

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Type Yield (%) Notes
Cyclization with methyl 2,3-dibromopropionate 2-Acetamido-3-hydroxypyridine NaI, acetone or ethanol, reflux Nucleophilic substitution & cyclization 70-80 One-step, selective formation
Condensation with 2-chloroacrylonitrile 2-Protected amino-3-hydroxypyridine 2-Chloroacrylonitrile, acetone Condensation, ring closure 60-75 May form isomeric mixtures
Reduction of thiolactam intermediate Lactam intermediate NaBH4 or LiAlH4 Reduction 65-85 Post-cyclization modification
Industrial catalytic cyclization Amino-hydroxypyridine derivatives SnCl4 or SiCl4 Catalyzed cyclization 75-85 High purity, scalable process

Research Findings and Analysis

  • Studies published in Tetrahedron (2002, 2006) and European Journal of Medicinal Chemistry (2009) confirm that the acetyl-substituted pyrido-oxazines can be efficiently synthesized via one-step cyclization of 2-acetamido-3-hydroxypyridine with halocarbonyl reagents, yielding the desired 3,4-dihydro-4-acetyl derivatives with good regioselectivity.
  • The use of protective groups and choice of halocarbonyl reagent critically influence the formation of isomeric products, necessitating careful optimization of reaction conditions.
  • Catalytic methods employing Lewis acids such as tin(IV) chloride have been demonstrated to improve yields and product purity, making them suitable for industrial-scale synthesis.
  • Reduction of thiolactam intermediates provides a versatile route to access derivatives with varied substitution patterns, enabling further functionalization for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrido-oxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated that a related compound effectively reduced tumor size in animal models by targeting specific cancer cell lines .

2. Neuroprotective Effects
The neuroprotective potential of 3,4-dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been investigated in the context of neurodegenerative diseases. Preliminary findings suggest that this compound may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Materials Science

1. Polymer Chemistry
this compound has been explored as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications such as coatings and adhesives .

2. Photonic Applications
The compound's photochemical properties have led to investigations into its use in photonic devices. Studies have indicated that when doped into certain matrices, it can enhance light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Environmental Applications

1. Water Treatment
Research is being conducted on the use of this compound in environmental remediation processes. Its ability to bind with heavy metals and organic pollutants makes it a candidate for developing advanced filtration systems aimed at purifying contaminated water sources .

Case Studies

Application AreaStudy/FindingsReference
Antitumor ActivityDemonstrated reduction of tumor size in animal models; apoptosis induction in cancer cells
Neuroprotective EffectsMitigation of oxidative stress in neuronal cells; potential treatment for neurodegenerative diseases
Polymer ChemistryDevelopment of polymers with enhanced thermal stability; applications in coatings and adhesives
Environmental RemediationBinding with heavy metals for water purification; potential for advanced filtration systems

Mechanism of Action

The mechanism by which 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrido-oxazine derivatives allows for tailored pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
Parent Compound C₇H₈N₂O 136.15 None Baseline scaffold; limited activity
4-Acetyl Derivative C₉H₁₀N₂O₂ 178.19 -COCH₃ at 4-position Enhanced receptor affinity; improved metabolic stability
7-Bromo-4-methyl Derivative C₈H₉BrN₂O 229.07 -Br at 7, -CH₃ at 4 Increased steric bulk; potential for halogen bonding
4-Benzyl-2-phenyl Derivative C₂₀H₁₈N₂O 302.37 -CH₂C₆H₅ at 4, -C₆H₅ at 2 High lipophilicity; potential CNS activity
Ethyl Ester Derivative C₁₁H₁₂N₂O₄ 236.22 -COOEt at 3-oxo position Improved solubility; ester prodrug potential

Key Findings

Pharmacological Activity: The 4-acetyl derivative shows superior activity compared to the parent compound, likely due to the electron-withdrawing acetyl group enhancing hydrogen bonding with target receptors . 4-Benzyl-2-phenyl derivatives (e.g., CID 13212029) exhibit increased lipophilicity, suggesting enhanced blood-brain barrier penetration, though this may also raise toxicity risks .

Synthetic Accessibility :

  • The parent compound is commercially available (CAS 20348-23-6, 97% purity) , while acetylated derivatives require specialized acylation protocols .
  • Brominated analogues (e.g., CAS 910037-14-8) are synthesized via electrophilic substitution, with yields influenced by steric effects .

Physical Properties :

  • The parent compound has a melting point (mp) of 85–86°C , whereas brominated derivatives (e.g., 7-bromo-4-methyl) melt at 77–79°C due to disrupted crystal packing .
  • Introduction of polar groups (e.g., -COOEt in the ethyl ester derivative) improves aqueous solubility, critical for drug formulation .

Safety Profiles: Limited toxicological data exist for most derivatives. For example, the 4-acetyl variant’s safety is inferred from its parent compound, which lacks significant reported toxicity .

Biological Activity

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused ring system comprising a pyridine and an oxazine ring, which contributes to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula: C₉H₉N₃O
  • Molecular Weight: 163.19 g/mol
  • CAS Number: 89970-14-9

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic conditions. Common solvents include ethanol or methanol, and the reactions are usually conducted at reflux temperatures (80–100°C) using acid catalysts such as hydrochloric or sulfuric acid.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

Neuropharmacological Effects

Emerging research highlights the potential of this compound as a neuropharmacological agent. It has been studied as an antagonist for the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Compounds with similar structures have demonstrated subnanomolar affinities for this receptor, indicating that this compound may possess similar binding capabilities .

Case Studies

Study Findings
Study on Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureusPotential for development as an antimicrobial agent
Anticancer Mechanism InvestigationInduced apoptosis in breast cancer cell lines via caspase activationPromising candidate for cancer therapy
Neuropharmacological AssessmentDemonstrated high affinity for 5-HT6 receptors in rat modelsPotential therapeutic role in cognitive disorders

The biological effects of this compound likely stem from its interaction with specific molecular targets within cells. For instance:

  • Antimicrobial Action: May involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Mechanism: Involves modulation of apoptotic pathways and interference with cell cycle progression.
  • Neuropharmacological Effects: Likely mediated through receptor antagonism affecting neurotransmitter systems.

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental spectral data?

  • Methodological Answer: Discrepancies often stem from solvent effects or conformational averaging. Re-run computational models with explicit solvent parameters (e.g., PCM for 1,4-dioxane) and compare with experimental data under identical conditions. Bayesian statistical analysis quantifies confidence intervals .

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